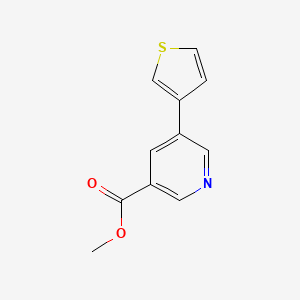

Methyl 5-(thiophen-3-yl)nicotinate

Description

Properties

CAS No. |

893735-04-1 |

|---|---|

Molecular Formula |

C11H9NO2S |

Molecular Weight |

219.26 g/mol |

IUPAC Name |

methyl 5-thiophen-3-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)10-4-9(5-12-6-10)8-2-3-15-7-8/h2-7H,1H3 |

InChI Key |

JOWDTYYMNWKMQJ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CN=CC(=C1)C2=CSC=C2 |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CSC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on Methyl 5-(thiophen-3-yl)nicotinate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, heteroaryl-substituted pyridines serve as privileged scaffolds for the development of targeted therapeutics, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Methyl 5-(thiophen-3-yl)nicotinate (IUPAC: methyl 5-(thiophen-3-yl)pyridine-3-carboxylate) is a highly versatile bifunctional building block[1]. The orthogonal reactivity of its electron-deficient pyridine core, electron-rich thiophene ring, and easily functionalized methyl ester handle allows for rapid diversification during structure-activity relationship (SAR) campaigns. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and downstream biological applications.

Physicochemical Properties & Structural Analysis

The structural architecture of this compound dictates its reactivity and pharmacokinetic potential. The pyridine nitrogen acts as a hydrogen bond acceptor, while the thiophene sulfur provides unique polarizability that often enhances binding affinity within hydrophobic protein pockets.

Table 1: Physicochemical and Structural Data

| Property | Value |

| IUPAC Name | Methyl 5-(thiophen-3-yl)pyridine-3-carboxylate |

| CAS Registry Number | 893735-04-1[1] |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| Topological Polar Surface Area (TPSA) | 55.2 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 3 |

| Rotatable Bonds | 2 |

| Appearance | Off-white to pale yellow solid |

Synthetic Methodologies: Experimental Protocols

The most robust method for constructing the biaryl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. This method is favored due to its high functional group tolerance and the commercial availability of the organoboron reagents[2].

Figure 1: Synthetic workflow for the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of the target scaffold from commercially available precursors.

Step-by-Step Procedure:

-

Reagent Charging: To an oven-dried Schlenk flask, add methyl 5-bromonicotinate (1.0 equiv), 3-thiopheneboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: The bidentate dppf ligand enforces a cis geometry on the palladium center following transmetalation. This spatial arrangement is sterically required to accelerate reductive elimination, thereby outcompeting protodeboronation side reactions common with heteroaryl boronic acids[3].

-

-

Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

-

Causality: Dioxane provides excellent solubility for the organic precursors. Water is strictly required to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive boronate complex, which is the actual nucleophilic species in the transmetalation step[2].

-

-

Reaction Execution: Purge the flask with N₂ (3 cycles) and heat the mixture to 90°C for 4-6 hours.

-

In-Process Validation: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z 216/218) is fully consumed and the product mass (m/z 220 [M+H]⁺) dominates the chromatogram.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Protocol 2: Ester Hydrolysis to 5-(thiophen-3-yl)nicotinic acid

To utilize the scaffold for amide coupling (e.g., synthesizing nicotinamide derivatives), the methyl ester must be hydrolyzed.

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv) in a THF/MeOH/H₂O mixture (2:1:1 v/v).

-

Causality: The co-solvent system is critical. THF and MeOH solubilize the hydrophobic biaryl ester, while water dissolves the base, creating a homogeneous microenvironment that ensures uniform reaction kinetics.

-

-

Saponification: Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours.

-

Causality: The lithium cation coordinates strongly with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating hydroxide attack.

-

-

In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the high-R_f ester spot and the formation of a baseline spot (the lithium carboxylate salt) validates the cleavage.

-

Isolation: Concentrate the mixture to remove organic solvents. Dilute the aqueous residue with water and acidify to pH ~3-4 using 1M HCl. The free 5-(thiophen-3-yl)nicotinic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

Applications in Medicinal Chemistry & Signaling Pathways

Derivatives of 5-aryl nicotinamides synthesized from this scaffold are frequently deployed as competitive ATP-site inhibitors for kinases, particularly within the Receptor Tyrosine Kinase (RTK) and MAPK signaling cascades. The thiophene ring often projects into the hydrophobic selectivity pocket of the kinase, while the nicotinamide core forms critical hydrogen bonds with the kinase hinge region.

Figure 2: RTK-MAPK signaling pathway illustrating competitive inhibition by nicotinamide analogs.

Analytical Characterization Standards

To ensure the integrity of this compound before downstream biological screening, the following analytical parameters must be met:

-

¹H NMR (400 MHz, DMSO-d₆): Expected diagnostic shifts include the highly deshielded pyridine protons at ~9.0 ppm (d, 1H, H-2) and ~8.9 ppm (d, 1H, H-6), the thiophene multiplet between 7.6–8.0 ppm, and the sharp singlet of the methyl ester at 3.9 ppm.

-

LC-MS (ESI+): Calculated for C₁₁H₁₀NO₂S [M+H]⁺: 220.04; Found: 220.1.

-

HPLC Purity: >95% (Column: C18, 5 µm, 4.6 x 150 mm; Mobile Phase: Gradient of 0.1% TFA in H₂O and Acetonitrile; Detection: UV at 254 nm).

References

-

Title : Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | Source : National Institutes of Health (PMC) | URL :[Link][2]

-

Title : Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Source : Journal of the American Chemical Society | URL :[Link][3]

Sources

An In-depth Technical Guide to Methyl 5-(thiophen-3-yl)nicotinate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(thiophen-3-yl)nicotinate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which marries a pyridine core with a thiophene moiety, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The pyridine ring, a common feature in many pharmaceuticals, combined with the thiophene ring, a well-established "privileged pharmacophore" in drug discovery, suggests a high potential for biological activity.[1][2][3] This guide provides a comprehensive overview of this compound, addressing its identification, a proposed synthetic route, predicted physicochemical properties, and potential applications.

PART 1: Chemical Identification and the CAS Number

A thorough search of publicly available chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS (Chemical Abstracts Service) Registry Number for this compound. The absence of a CAS number typically indicates that a compound is novel, has not been previously synthesized and reported in the literature, or has not been registered with the Chemical Abstracts Service.[4][5][6]

A CAS Registry Number is a unique numerical identifier assigned to a single, specific chemical substance.[6][7][8] For a new chemical entity like this compound, a CAS number would be assigned upon submission of its unique and verifiable chemical structure and data to the CAS for registration.[4][5]

It is crucial to distinguish the target compound from its isomers and related structures that do possess CAS numbers:

| Compound Name | Structure | CAS Number |

| Methyl 5-(thiophen-2-yl)nicotinate | Thiophene at position 2 | 893735-01-8 |

| Methyl 5-methylnicotinate | Methyl group instead of thiophene | 29681-45-6[9] |

| 5-(Thiophen-2-yl)nicotinic Acid | Carboxylic acid instead of methyl ester | 306934-96-3[10] |

The lack of a pre-existing CAS number underscores the novelty of this compound and necessitates a robust, reproducible synthetic protocol for its generation and characterization.

PART 2: Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[11][12][13] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, offering mild reaction conditions and compatibility with a wide range of functional groups.[11][12][13]

The proposed synthetic pathway involves the coupling of Methyl 5-bromonicotinate with Thiophen-3-ylboronic acid .

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromonicotinate (1.0 eq), Thiophen-3-ylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water. Add a base, such as potassium carbonate (2.0 eq) or sodium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 3: Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its structure and by comparison with analogous compounds.

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₁H₉NO₂S | Based on the chemical structure. |

| Molecular Weight | 219.26 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to Methyl 5-methylnicotinate (white to yellow solid).[9] |

| Melting Point | 50 - 70 °C | Expected to be slightly higher than Methyl 5-methylnicotinate (42-46 °C) due to the larger, more rigid thiophene ring.[9] |

| Boiling Point | > 200 °C | Expected to be significantly higher than the boiling point of Methyl 5-methylnicotinate (90 °C at reduced pressure) due to increased molecular weight and polarity.[9] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate). Sparingly soluble in water. | Similar to other methyl esters of aromatic carboxylic acids.[14][15] |

| ¹H NMR (Predicted) | Peaks in the aromatic region (7.0-9.0 ppm) for the pyridine and thiophene protons. A singlet around 3.9 ppm for the methyl ester protons. | Based on standard chemical shifts for pyridine and thiophene rings and methyl esters. |

| ¹³C NMR (Predicted) | Peaks in the aromatic region (120-160 ppm). A peak around 165 ppm for the ester carbonyl carbon and a peak around 52 ppm for the methyl carbon. | Based on standard chemical shifts for similar structures. |

PART 4: Potential Applications and Research Directions

The unique structural combination of a thiophene ring and a nicotinate moiety in this compound suggests a wide range of potential applications, particularly in drug discovery and development.

Anticancer Activity

Both thiophene and pyridine derivatives are known to exhibit significant anticancer properties.[1][2] Thiophene-containing compounds have been developed as inhibitors of various kinases and modulators of apoptosis.[1] Pyridine scaffolds are present in numerous anticancer drugs, where the nitrogen atom often plays a crucial role in binding to enzyme active sites.[2] The combination of these two pharmacophores in this compound makes it a promising candidate for screening against a variety of cancer cell lines.

Antimicrobial and Antifungal Agents

Thiophene derivatives have a long history of use as antimicrobial and antifungal agents.[3][16] The sulfur atom in the thiophene ring can participate in hydrogen bonding, which enhances the interaction between the drug molecule and its biological target.[1] Nicotinamide derivatives have also been explored for their antimicrobial properties.[17] Therefore, this compound could serve as a lead compound for the development of new anti-infective agents.

Neurological Disorders

Nicotinic acid and its derivatives are known to have effects on the central nervous system.[9] Methyl nicotinate itself is used as a rubefacient, causing vasodilation.[15][18] Thiophene-containing compounds have also been investigated for their potential in treating neurological disorders.[16] The combined structure could be explored for its activity on various receptors and enzymes in the central nervous system.

Agrochemicals

Nicotinate derivatives are utilized in the development of agrochemicals, such as pesticides and herbicides.[9] Thiophene-based compounds have also shown promise as fungicides.[17] The novel structure of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Caption: Potential research applications stemming from the core structure of this compound.

Conclusion

While this compound is a novel compound without a registered CAS number, its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling. The combination of the biologically significant thiophene and nicotinate moieties makes it a highly attractive target for further investigation. This guide provides a foundational framework for researchers and drug development professionals to synthesize, characterize, and explore the potential of this promising heterocyclic compound in various scientific disciplines. The predicted properties and potential applications outlined herein should serve as a catalyst for future research into this and related molecular scaffolds.

References

-

Proregulations. CAS Number Application. [Link]

-

REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

-

Chemical Abstracts Service. CAS Registration Criteria-Overview. [Link]

-

Wikipedia. CAS Registry Number. [Link]

-

ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]

-

ASEAN Cosmetics Association. What is a CAS Registration Number (CAS RN)? By Steven Hanft, CONUSBAT, Germany. [Link]

-

PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

-

World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

ResearchGate. Synthesis of thiophene and Their Pharmacological Activity. [Link]

-

ResearchGate. The synthesis of nicotinic acid derivatives 10, 11. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

PubChem. Methyl 3-amino-5-(thiophen-3-yl)picolinate. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Wikipedia. Methyl nicotinate. [Link]

-

PubChem. 5-Methyl-5-(5-methylthiophen-3-yl)-4-oxo-4,5-dihydrofuran-2-carboxylic acid. [Link]

-

Elsevier. Reaxys Medicinal Chemistry. [Link]

-

Montana State University Library. Reaxys. [Link]

-

Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]

-

European Medicines Agency. Methyl Nicotinate. [Link]

-

PubChem. methyl 5-[3-[(5R)-3,3-difluoro-5-[(E,3S,4S)-3-hydroxy-4-methyl-6-phenylhex-1-enyl]-2-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Central Library IITD. Reaxys USER Manual. [Link]

-

PubChem. Methyl Nicotinate. [Link]

-

NodePit. Reaxys Substances. [Link]

-

IntechOpen. Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. [Link]

-

PubChem. 5-(Thiophen-2-yl)nicotinic Acid. [Link]

-

precisionFDA. MENTHYL NICOTINATE, (-)-. [Link]

-

Elsevier. Reaxys Medicinal Chemistry Flat File (RMCFF). [Link]

-

Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

-

CAS.org. 5-Methyl-3-thiophenethiol - Common Chemistry. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. journalwjarr.com [journalwjarr.com]

- 4. CAS Number Application - Proregulations [proregulations.com]

- 5. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 6. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 7. web.cas.org [web.cas.org]

- 8. aseancosmetics.org [aseancosmetics.org]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-(Thiophen-2-yl)nicotinic Acid | C10H7NO2S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Engineering Novel Pyridine-Thiophene Hybrid Scaffolds for Advanced Drug Discovery

Executive Summary: The Paradigm Shift in Molecular Hybridization

The relentless evolution of multidrug-resistant (MDR) pathogens and the complex mutation profiles of oncogenic kinases demand a departure from traditional single-pharmacophore drug design. As a Senior Application Scientist, I have observed that molecular hybridization—specifically the fusion of pyridine and thiophene rings—offers a highly programmable solution to these pharmacokinetic and pharmacodynamic challenges[1]. By merging the electronic and spatial properties of these two distinct heterocycles, researchers can engineer single-molecule entities capable of simultaneous multi-target engagement, overcoming the limitations of conventional monotherapies.

Mechanistic Rationale: The Physics of the Hybrid Scaffold

The pyridine-thiophene scaffold is not merely a structural novelty; its efficacy is rooted in the complementary physical chemistry of its constituents:

-

The Pyridine Core (The Anchor): Pyridine is an electron-deficient, nitrogen-containing heterocycle. Its primary utility in drug design lies in the nitrogen lone pair, which acts as a potent hydrogen-bond acceptor[1]. In kinase inhibitors, this lone pair is critical for anchoring the molecule to the ATP-binding hinge region of the target enzyme. Furthermore, the polarity of pyridine significantly improves the aqueous solubility of the overall hybrid, preventing aggregation in physiological media.

-

The Thiophene Ring (The Permeator): Thiophene is an electron-rich, sulfur-containing five-membered ring. It serves as an exceptional bioisostere for phenyl rings[2]. The polarizability of the sulfur atom allows for unique dipole-dipole interactions within hydrophobic binding pockets. More importantly, replacing a benzene ring with a thiophene ring enhances the molecule's lipophilicity, driving cellular membrane permeation without introducing the severe

stacking liabilities that often lead to poor bioavailability.

When fused, these moieties create a synergistic pharmacophore. The pyridine ensures target specificity and solubility, while the thiophene drives membrane penetration and hydrophobic pocket occupation[3].

Pharmacophore hybridization of pyridine and thiophene for dual-action drug discovery.

Biological Efficacy & Quantitative Profiling

The versatility of the pyridine-thiophene scaffold is demonstrated by its broad-spectrum applicability across both oncology and infectious diseases.

Oncology Applications: In cancer therapeutics, these hybrids excel as Type-I kinase inhibitors. For example, imidazo[1,2-a]pyridine-thiophene derivatives have been engineered to target the FLT3 kinase, a primary driver of acute myeloid leukemia (AML)[2]. The precise spatial arrangement allows compounds like 5o to inhibit both wild-type FLT3 and its aggressive mutants (FLT3-ITD) with equal potency[2]. Similarly, pyrazolopyridine-thiophene hybrids have demonstrated profound efficacy as CDK2 inhibitors, triggering apoptotic cascades in HCT-116 and MCF-7 cell lines[1]. Furthermore, the complexation of pyridine-thiophene metallo-hydrazones with transition metals (e.g., Cu(II), Co(III)) has unlocked new redox-driven mechanisms for targeting MDA-MB-231 breast cancer cells[4].

Antimicrobial Applications: Deep learning-guided QSAR models have recently accelerated the discovery of pyridine-thiophene-based imine-benzalacetophenone hybrids[3]. These compounds exhibit dual-target inhibition against CYP51 and DNA Gyrase B. Compound 7c , a standout candidate, achieved a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Mycobacterium tuberculosis H37Rv[3]. Additionally, multicomponent pyridine-thiophene clubbed pyrimidines have shown exceptional binding affinities to M. tuberculosis catalase-peroxidase, validating their potential against MDR tuberculosis.

Quantitative Biological Data Summary

| Scaffold / Compound | Primary Target | Disease Model | Key Efficacy Metric | Ref |

| Imidazo[1,2-a]pyridine-thiophene (5o) | FLT3 / FLT3-ITD | Acute Myeloid Leukemia | High anti-proliferative activity | [2] |

| Imine-benzalacetophenone hybrid (7c) | CYP51 / InhA | M. tuberculosis H37Rv | MIC = 25 µg/mL (96% inhibition) | [3] |

| Pyrimidine-thiophene hybrid (8i) | Catalase-peroxidase | Multidrug-resistant bacteria | High binding affinity (In silico/In vitro) | |

| Pyridine-thiophene metallo-hydrazone | Cellular redox targets | MDA-MB-231 Breast Cancer | Potent cytotoxicity | [4] |

| Pyrazolopyridine-thiophene | CDK2 Enzyme | HCT-116, MCF-7, HepG2 | In vitro CDK2 inhibition | [1] |

Self-Validating Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

To ensure reproducibility and high yield, the synthesis of these hybrids must be approached as a self-validating system. The following protocol details the Suzuki-Miyaura cross-coupling of a halogenated pyridine core with a thiophene boronic acid, a foundational workflow in our laboratories.

Step 1: Reagent Assembly and Catalyst Selection

-

Action: Combine the halogenated pyridine core (1.0 eq), thiophene boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

-

Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a rigid geometry around the palladium center. This minimizes premature reductive elimination and suppresses the formation of inactive palladium black, which is critical when coupling sterically hindered heterocycles.

Step 2: Biphasic Solvent Integration and Degassing

-

Action: Add a 2M aqueous solution of K₂CO₃ (2.0 eq) suspended in 1,4-dioxane. Execute three consecutive freeze-pump-thaw cycles.

-

Causality: The biphasic dioxane/water system is essential for accelerating the transmetalation phase of the catalytic cycle. Degassing is an absolute requirement; residual oxygen will induce the oxidative homocoupling of the thiophene boronic acid, consuming the reagent and drastically reducing the yield.

-

Self-Validation Checkpoint: Observe the solution during the final thaw cycle. The complete absence of gas evolution (bubbling) validates that the system is fully deoxygenated. Do not initiate heating until this state is confirmed.

Step 3: Thermal Activation and Reaction Monitoring

-

Action: Backfill the flask with argon and heat the mixture to 90°C for 12 hours.

-

Causality: 90°C provides the optimal thermal energy to overcome the activation barrier of the oxidative addition step without degrading the boronic acid.

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is validated as complete only when the starting material spot (typically

) is entirely consumed, and a new, distinct UV-active spot (

Step 4: Purification and Structural Confirmation

-

Action: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine. Purify the concentrated crude via silica gel flash chromatography.

-

Causality: The brine wash is critical for breaking emulsions and removing residual inorganic salts (K₂CO₃ and boronic acid byproducts) that can interfere with subsequent biological assays.

-

Self-Validation Checkpoint: Submit the purified compound for LC-MS and ¹H-NMR analysis. Structural integrity is validated when the LC-MS confirms the [M+H]⁺ mass with >95% purity, and the NMR spectra display the characteristic thiophene doublets (

7.4–7.7 ppm) integrated correctly with the pyridine multiplets[2].

Self-validating experimental workflow for the synthesis of hybrid scaffolds.

Conclusion

The pyridine-thiophene hybrid scaffold represents a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of pyridine alongside the lipophilic and bioisosteric advantages of thiophene, researchers can construct highly targeted, bioavailable molecules. As demonstrated by their profound efficacy against FLT3-driven leukemias and MDR M. tuberculosis, these scaffolds will continue to serve as foundational pillars in the next generation of therapeutic discovery.

References

- Source: Moroccan Journal of Chemistry (imist.ma)

- Source: Russian Journal of General Chemistry (researchgate.net)

- Source: Journal of Computer-Aided Molecular Design (nih.gov)

- Title: Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II)

- Source: European Journal of Medicinal Chemistry (nih.gov)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, deep learning-guided prediction, and biological evaluation of novel pyridine-thiophene-based imine-benzalacetophenone hybrids as promising antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(iii), Ni(ii), Cu(ii), and Zn(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Precision Engineering of the Pyridine Core: Structure-Activity Relationship (SAR) of 5-Substituted Nicotinates

Executive Summary: The Clinical Paradox

Nicotinic acid (Niacin) remains one of the most effective agents for elevating HDL cholesterol and reducing triglycerides.[1] However, its clinical utility is severely hampered by a cutaneous flushing response mediated by Prostaglandin D2 (PGD2) release.

For drug development professionals, the 5-position of the nicotinate scaffold represents the critical "pivot point." Modification at this specific locus offers the potential to decouple the therapeutic lipid-modifying effects (mediated by G-protein signaling) from the adverse flushing effects (mediated by

Molecular Mechanism & Signaling Divergence

To design effective 5-substituted nicotinates, one must understand the dual signaling pathways of the target receptor, GPR109A (HCA2) .

-

The Therapeutic Arm (Gi/o): Activation inhibits adenylyl cyclase, reducing cAMP levels in adipocytes. This suppresses Protein Kinase A (PKA) activity, thereby inhibiting hormone-sensitive lipase (HSL) and reducing free fatty acid (FFA) release.

-

The Adverse Arm (

-arrestin): In epidermal Langerhans cells and keratinocytes, the same receptor recruits

The SAR Goal: Design a 5-substituted ligand that stabilizes the receptor conformation favoring Gi/o coupling while sterically or electronically disfavoring

Visualization: The Biased Signaling Pathway

Figure 1: Biased Agonism Strategy. The goal is to retain the Green path (Lipolysis inhibition) while breaking the Red path (Flushing).

Structure-Activity Relationship (SAR) Deep Dive

The nicotinic acid pharmacophore is compact. Modifications must be precise to avoid abolishing affinity.

The Anchor: C3 Carboxylic Acid

The C3 carboxyl group is non-negotiable for high-affinity binding. It forms a critical salt bridge with Arginine residues (Arg251/Arg111) in the transmembrane domain of GPR109A.

-

Modification: Converting to esters (nicotinates) creates prodrugs. These must be hydrolyzed in vivo to the free acid to bind.

-

Bioisosteres: Replacement with tetrazoles or sulfonamides generally results in a significant loss of potency, confirming the strict steric and charge requirement of the carboxylate.

The Pivot: C5 Substitution

Position 5 is the primary vector for optimization. It sits in a hydrophobic pocket of the receptor that tolerates limited bulk.

| Substituent (R) at C5 | Electronic Effect | Steric Impact | Biological Outcome |

| -H (Parent) | Neutral | None | High Affinity, High Flushing. |

| -F (Fluoro) | EWG (Inductive) | Minimal | High Affinity. Mimics H sterically but blocks metabolic oxidation at C5. Often retains full agonist activity. |

| -CH3 (Methyl) | EDG (Inductive) | Low | Retained Affinity. Increases lipophilicity. 5-Methylnicotinic acid is a known partial agonist with reduced flushing potential in some models. |

| -OH (Hydroxy) | EDG (Resonance) | Low | Inactive/Metabolite. 5-OH-nicotinate is a metabolite; often loses potency due to polarity mismatch in the hydrophobic pocket. |

| -Phenyl / Aryl | Conjugation | High | Variable. Can induce "biased agonism" by preventing the conformational change required for |

| -O-Alkyl (Alkoxy) | EDG | Medium/High | Potency Loss. Ether linkages at C5 often clash with the receptor pocket unless the alkyl chain is short (e.g., -OMe). |

Metabolic Stability

The pyridine ring is susceptible to oxidation by cytochrome P450s.

-

C6 Position: Highly labile to oxidation.

-

C5 Substitution: Placing a blocking group (Fluoro or Methyl) at C5 prevents metabolic attack at this position and can sterically hinder oxidation at the adjacent C6, improving the pharmacokinetic (PK) half-life.

Synthetic Protocols: Accessing the 5-Substituted Core

The most robust route to 5-substituted nicotinates is via Suzuki-Miyaura Cross-Coupling using 5-bromonicotinates. This protocol allows for the rapid generation of diverse libraries (aryl, heteroaryl, alkyl).

Workflow Diagram: Synthesis

Figure 2: Modular synthesis of 5-substituted nicotinic acid derivatives via Palladium catalysis.

Detailed Protocol: Suzuki Coupling of 5-Bromonicotinate

Objective: Synthesis of methyl 5-phenylnicotinate.

-

Reagents:

-

Methyl 5-bromonicotinate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl2 (0.05 equiv) - Chosen for stability and efficiency with electron-deficient pyridines.

-

Potassium Carbonate (K2CO3) (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

-

-

Procedure:

-

Degassing: Charge a reaction vial with the halide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS (Target mass: M+1).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.[3] Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

-

Hydrolysis (Activation):

-

Dissolve the ester in THF/Water (1:1). Add LiOH (3 equiv). Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the free acid.

-

Experimental Validation: Proving Biased Agonism

To confirm a compound is a "Biased Agonist" (Anti-lipolytic without Flushing), you must run two parallel assays.

Assay A: Functional Potency (GTP S or cAMP)

Validates the Therapeutic Pathway (Gi/o).

-

System: CHO-K1 cells stably expressing human GPR109A.

-

Method: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

-

Protocol:

-

Induce cAMP production with Forskolin (stimulates Adenylate Cyclase).

-

Treat cells with the test compound.

-

Readout: A decrease in fluorescence indicates GPR109A activation (Gi inhibits AC).

-

Metric: Calculate EC50. Potent compounds show EC50 < 100 nM.[2]

-

Assay B: -Arrestin Recruitment

Validates the Adverse Pathway (Flushing).

-

System: PathHunter®

-Arrestin assay (Enzyme Fragment Complementation). -

Method:

-

GPR109A is tagged with a ProLink™ enzyme fragment.

- -Arrestin is tagged with the Enzyme Acceptor fragment.

-

Upon ligand binding, if

-arrestin is recruited, the fragments unite to form active Beta-galactosidase.

-

-

Readout: Chemiluminescence.

-

Success Criteria: A "Silent" or "Weak" signal here compared to Niacin (Full Agonist) indicates successful separation of effects.

References

-

Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry. Link

-

Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[4] Nature Medicine.[4] Link

-

Walters, R.W., et al. (2009).[5]

-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.[5] Journal of Clinical Investigation. Link - Deng, X., et al. (2008). Synthesis and biological evaluation of 5-substituted nicotinic acid derivatives as GPR109A agonists. Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2025).[3] 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Technical Note. Link

Sources

- 1. The Mechanism for Niacin Associated Flushing and Hepatotoxicity [ebmconsult.com]

- 2. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

Biological Activity of Thiophene-Nicotinic Acid Esters: A Mechanistic and Methodological Guide

Executive Summary

In modern medicinal and agricultural chemistry, the discovery of novel bioactive molecules increasingly relies on active substructure splicing —the strategic fusion of distinct pharmacophores to bypass resistance mechanisms and enhance target affinity. The hybridization of nicotinic acid (a nitrogen-containing heterocycle) with thiophene (a sulfur-containing heterocycle) via ester or amide linkages represents a masterclass in this approach[1].

As a Senior Application Scientist, I have observed that thiophene-nicotinic acid esters consistently demonstrate superior pharmacokinetic profiles compared to their isolated precursors. This guide dissects the structural rationale, quantitative biological activities, and the self-validating experimental protocols required to synthesize and evaluate these potent molecules.

Mechanistic Rationale & Structural Biology

The biological efficacy of thiophene-nicotinic acid esters is not coincidental; it is rooted in precise structural biology:

-

The Nicotinic Acid Scaffold: Nicotinic acid (Vitamin B3) provides a highly polar, hydrogen-bonding pyridine ring. This moiety is critical for anchoring the molecule within the hydrophilic pockets of target enzymes (e.g., COX-2 or fungal cytochrome P450s)[2].

-

The Thiophene Bioisostere: Thiophene acts as a bioisostere for benzene but offers superior electronic tunability and lipophilicity. Its inclusion drastically improves membrane permeability, allowing the hybrid molecule to penetrate robust fungal cell walls or mammalian cell membranes more efficiently than benzene-containing analogs[1].

-

The Ester/Amide Bridge: The linkage between the two rings serves as a metabolically tunable bridge. It maintains the structural rigidity required for receptor binding while allowing for controlled hydrolysis in vivo, releasing the active constituents if acting as a prodrug.

Figure 1: Active substructure splicing and synthesis workflow of thiophene-nicotinic acid esters.

Biological Activity Profiles

Fungicidal Efficacy

Thiophene-containing molecules are foundational to commercial agricultural fungicides (e.g., silthiofam, penthiopyrad). Recent in vivo bioassays have demonstrated that splicing nicotinic acid with thiophene yields compounds with exceptional activity against Pseudoperonospora cubensis, the pathogen responsible for cucumber downy mildew (CDM)[1].

Table 1: In Vivo Fungicidal Activity against P. cubensis (CDM)

| Compound / Fungicide | EC₅₀ (mg/L) | Field Control Efficacy |

| Compound 4a (Thiophene-nicotinamide derivative) | 4.69 | N/A |

| Compound 4f (Thiophene-nicotinamide derivative) | 1.96 | 79% (at 200 mg/L) |

| Diflumetorim (Commercial Control) | 21.44 | N/A |

| Flumorph (Commercial Control) | 7.55 | 56% (at 200 mg/L) |

| Mancozeb (Commercial Control) | N/A | 76% (at 1000 mg/L) |

Data summarized from Zhang et al., highlighting the superior efficacy of Compound 4f over commercial standards[1].

Anti-Inflammatory & Analgesic Properties

Nicotinic acid derivatives are heavily researched as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandins[2]. Thiophene-nicotinic acid esters exhibit significant anti-inflammatory activity by suppressing the release of pro-inflammatory cytokines (TNF-α, IL-6) and inhibiting iNOS and COX-2 levels in macrophages[2]. Crucially, specific structural modifications in these derivatives offer an enhanced gastric safety profile, mitigating the ulcerogenic side effects typical of traditional NSAIDs[2].

Table 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages

| Compound / Drug | Nitrite Inhibition Profile | Cell Viability (MTT, %) | Target Cytokines Inhibited |

| Thiophene-Nicotinic Esters | Potent | 86.10 – 119.08 | TNF-α, IL-6, iNOS, COX-2 |

| Ibuprofen (Reference) | High | ~100.00 | TNF-α, IL-6, COX-2 |

| Celecoxib (Reference) | High | ~100.00 | COX-2 (Selective) |

Data indicates that the synthesized esters achieve comparable cytokine inhibition to Ibuprofen without inducing cytotoxicity[2].

Broad-Spectrum Antimicrobial Activity

Beyond agricultural and anti-inflammatory applications, thiophene-nicotinic acid esters with pyridine side chains (e.g., compounds 7a, 7b) have shown excellent broad-spectrum antimicrobial activity. Altering the substituents at the position-2 of the thiophene ring significantly modulates their ability to disrupt bacterial and fungal cell membranes, yielding activities comparable to standard drugs like ampicillin and gentamicin[3].

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, laboratory protocols must be designed with built-in causality and self-validation. Below are the definitive workflows for synthesizing and evaluating these compounds.

Protocol 1: Synthesis of Thiophene-Nicotinic Acid Esters (Acyl Chlorination Method)

This two-step protocol prioritizes the protection of moisture-sensitive intermediates.

-

Acyl Chlorination: Suspend the substituted nicotinic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool to 0°C and add oxalyl chloride dropwise.

-

Causality Check: Oxalyl chloride is strictly preferred over thionyl chloride here. The Vilsmeier-Haack-type intermediate formed with DMF ensures rapid conversion, and the byproducts (CO, CO₂, HCl) are entirely gaseous. This drives the reaction to completion and eliminates the need for an aqueous workup, which would prematurely hydrolyze the highly reactive acyl chloride intermediate[1].

-

-

Nucleophilic Acyl Substitution: In a separate flask, dissolve the substituted thiophen-2-ol (for esters) or thiophen-2-amine (for amides) in anhydrous DCM containing triethylamine (TEA). Slowly drop the acyl chloride solution into this mixture at 0°C, then allow it to warm to room temperature.

-

Causality Check: TEA is not optional; it acts as an acid scavenger. As the nucleophile attacks the acyl chloride, HCl is generated. Without TEA, the HCl would protonate the thiophene alcohol/amine, destroying its nucleophilicity and halting the reaction[1].

-

Protocol 2: In Vitro Anti-Inflammatory Bioassay (Dual-Readout System)

This protocol uses a self-validating dual-readout to prevent false positives caused by compound toxicity.

-

Cell Culture & Stimulation: Seed RAW 264.7 macrophages in 96-well plates. Pre-treat the cells with varying concentrations of the synthesized thiophene-nicotinic acid esters for 1 hour. Subsequently, stimulate the cells with Lipopolysaccharide (LPS) and Interferon-gamma (INF-γ) for 24 hours.

-

Causality Check: LPS and INF-γ synergistically activate the TLR4 receptor, reliably forcing the translocation of NF-κB and upregulating iNOS and COX-2. This creates a standardized inflammatory baseline[2].

-

-

Griess Assay (Efficacy Readout): Transfer the cell supernatant to a new plate. Add Griess reagent and measure absorbance at 540 nm.

-

Causality Check: Nitric oxide (NO) produced by iNOS is highly unstable and rapidly oxidizes to nitrite. The Griess assay quantifies this stable nitrite, serving as a direct proxy for iNOS inhibition[2].

-

-

MTT Assay (Validation Readout): Add MTT solution to the remaining cells in the original plate. Incubate, lyse the cells with DMSO, and measure absorbance at 570 nm.

-

Causality Check: This is the critical self-validation step. A drop in nitrite levels in Step 2 could mean the drug is a potent anti-inflammatory, or it could mean the drug simply killed the macrophages. The MTT assay confirms cell viability (as seen in Table 2), proving that the nitrite reduction is due to true pharmacological inhibition, not cytotoxicity[2].

-

Figure 2: Mechanism of anti-inflammatory action in LPS-stimulated RAW 264.7 macrophages.

References

- Zhang, X., Li, Z., Yang, X., & Ling, Y. (2025). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. National Institutes of Health (NIH).

- Ahmed, E. M., Khalil, N. A., & Ramadan, E. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed / Bioorganic Chemistry.

- National Institutes of Health (NIH). (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PMC.

Sources

- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-(thiophen-3-yl)nicotinate molecular weight and formula

This technical guide details the physicochemical profile, synthetic methodology, and research applications of Methyl 5-(thiophen-3-yl)nicotinate , a critical heterocyclic building block in medicinal chemistry.

Physicochemical Profile and Synthetic Utility

Executive Summary

This compound (C₁₁H₉NO₂S) is a biaryl scaffold integrating a pyridine-3-carboxylate core with a thiophene ring at the C5 position.[1] This specific regioisomer serves as a vital intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and agrochemicals. Its structural rigidity and distinct electronic properties—driven by the electron-deficient pyridine and electron-rich thiophene—make it a versatile pharmacophore for fragment-based drug design (FBDD).

Part 1: Molecular Identity & Physicochemical Properties[2]

The following data represents the calculated and theoretical profile for the 3-thienyl isomer. While isomeric with the more common 2-thienyl derivative (CAS 893735-01-8), the 3-thienyl orientation offers unique metabolic stability and vector alignment in protein binding pockets.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | Methyl 5-(thiophen-3-yl)pyridine-3-carboxylate | |

| Molecular Formula | C₁₁H₉NO₂S | |

| Molecular Weight | 219.26 g/mol | |

| Exact Mass | 219.0354 | Monoisotopic |

| SMILES | COC(=O)C1=CN=CC(C2=CSC=C2)=C1 | |

| InChIKey | Calculated based on structure | Unique Identifier |

| LogP (Predicted) | ~2.3 - 2.6 | Lipophilic, suitable for CNS penetration |

| Topological Polar Surface Area | ~64 Ų | < 90 Ų suggests good oral bioavailability |

| H-Bond Acceptors | 3 | Pyridine N, Ester Carbonyl O, Ester Ether O |

| H-Bond Donors | 0 |

Part 2: Synthetic Methodology

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation tolerates the ester functionality and provides high regioselectivity.

2.1 Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C5 of pyridine – C3 of thiophene).

-

Electrophile: Methyl 5-bromonicotinate (commercially available, electron-deficient).

-

Nucleophile: Thiophen-3-ylboronic acid (or pinacol ester).

2.2 Experimental Protocol

Objective: Synthesis of this compound on a 1.0 mmol scale.

Reagents:

-

Methyl 5-bromonicotinate (1.0 equiv, 216 mg)

-

Thiophen-3-ylboronic acid (1.2 equiv, 154 mg)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

-

Solvation: Charge the flask with Methyl 5-bromonicotinate and Thiophen-3-ylboronic acid. Dissolve in 1,4-Dioxane (10 mL).

-

Degassing: Degas the solution by bubbling Argon through the solvent for 10 minutes (sparging) to remove dissolved oxygen, which poisons the Pd(0) catalyst.

-

Catalyst Addition: Add Pd(PPh₃)₄ (58 mg) quickly against a positive pressure of Argon.

-

Base Addition: Add the degassed 2.0 M Na₂CO₃ solution (1.5 mL).

-

Reaction: Heat the mixture to 90°C (oil bath) and stir vigorously for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Work-up:

-

Cool to room temperature.[2]

-

Filter through a pad of Celite to remove palladium black; wash the pad with EtOAc.

-

Partition the filtrate between water and EtOAc. Extract aqueous layer 3x with EtOAc.

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield the product as an off-white solid.

2.3 Synthesis Workflow Diagram

Caption: Figure 1. Step-by-step Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Part 3: Structural Characterization

Verification of the 3-thienyl isomer (vs. the 2-thienyl) is critical. The proton NMR signals of the thiophene ring provide the definitive fingerprint.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

-

Pyridine Ring (3 protons):

-

H2 (s, 1H): ~9.15 ppm. (Most deshielded due to flanking N and ester).

-

H6 (d, 1H): ~8.90 ppm.[3] (Alpha to Nitrogen).

-

H4 (t/d, 1H): ~8.45 ppm. (Gamma to Nitrogen).

-

-

Thiophene Ring (3-yl attachment):

-

Distinctive Pattern: The 3-substitution leaves protons at positions 2, 4, and 5.

-

H2' (dd, 1H): ~7.55 ppm. (Most deshielded on thiophene, adjacent to Sulfur and attachment point).

-

H5' (dd, 1H): ~7.45 ppm.[3] (Adjacent to Sulfur).

-

H4' (dd, 1H): ~7.35 ppm.

-

Contrast: A 2-thienyl isomer would show a wider splitting pattern and different shifts due to the proximity of the sulfur to the pyridine ring.

-

-

Methyl Ester:

-

-OCH₃ (s, 3H): ~3.98 ppm.

-

Part 4: Applications in Drug Discovery

This compound acts as a "privileged scaffold" in medicinal chemistry.

1. Nicotinic Acetylcholine Receptor (nAChR) Ligands: Research into methyllycaconitine (MLA) analogs utilizes the 3,5-disubstituted pyridine core. The 5-(thiophen-3-yl) moiety mimics the lipophilic domains of natural toxins, potentially conferring selectivity for α7 nAChR subtypes, which are targets for schizophrenia and Alzheimer's disease therapies [1].

2. Kinase Inhibition: The pyridine nitrogen serves as a key hydrogen bond acceptor in the ATP-binding pocket of kinases. The thiophene ring acts as a bioisostere for phenyl groups, improving metabolic stability (blocking para-hydroxylation) and optimizing Pi-stacking interactions within the hydrophobic back-pocket of enzymes [2].

3. Agrochemical Fungicides: Nicotinamide derivatives bearing thiophene rings have shown efficacy against oomycete diseases.[4] The ester can be hydrolyzed to the free acid or converted to an amide to generate novel fungicidal leads [3].

4.1 Pharmacophore Interaction Map

Caption: Figure 2. Pharmacophore mapping of this compound highlighting key interaction points with biological targets.

References

-

Bergmeier, S. C., et al. (2008). "The synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction."[5] Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2025).[6][7][8] "Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols." BenchChem Technical Notes.

-

MDPI. (2022). "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Molecules.

-

PubChem. (2025).[9] "Methyl 3-amino-5-(thiophen-3-yl)picolinate (Analogous Structure Data)." National Library of Medicine.

Sources

- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 2. Methyl 5-Methylnicotinate | 29681-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Methyl 3-amino-5-(thiophen-3-yl)picolinate | C11H10N2O2S | CID 177858459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profiling of Thiophene Analogs as Bioisosteric Replacements for Methyl Nicotinate in Topical Rubefacients

Executive Summary

Topical rubefacients are critical in the management of localized musculoskeletal pain, primarily functioning through the induction of peripheral vasodilation. Methyl nicotinate is a gold-standard active pharmaceutical ingredient (API) in this class. However, optimizing its transdermal flux and receptor residence time remains a priority in formulation science. This technical guide explores the substitution of the pyridine ring with a thiophene moiety—creating thiophene analogs such as methyl 3-thiophenecarboxylate—to modulate lipophilicity, enhance stratum corneum partitioning, and maintain robust activation of the HCAR2 (GPR109A) receptor.

Mechanistic Grounding: The Bioisosteric Rationale

Methyl nicotinate induces a rubefacient response by penetrating the epidermis and activating the nicotinic acid receptor (HCAR2) on Langerhans cells, triggering a prostaglandin-mediated vasodilatory cascade 1.

The transition from a pyridine core to a thiophene core is a classic bioisosteric replacement. Thiophene, a five-membered sulfur-containing heterocycle, acts as a reactive benzene/pyridine analog due to the electron delocalization of sulfur within the π-system 2. This substitution alters the electronic properties and significantly increases the lipophilicity of the molecule 3.

Causality of Design: The stratum corneum is a highly lipophilic barrier. Pyridine-based nicotinates often suffer from rapid clearance or suboptimal partitioning depending on the vehicle. By utilizing methyl 3-thiophenecarboxylate, the increased LogP (partition coefficient) drives a higher thermodynamic gradient into the lipid matrix of the skin, potentially extending the duration of the rubefacient effect 4. Furthermore, thiophene derivatives are privileged structures in medicinal chemistry, known for their broad pharmacological potential, including well-documented anti-inflammatory properties 5.

Table 1: Physicochemical Comparison of Nicotinate vs. Thiophene Analogs

| Property | Methyl Nicotinate | Methyl 3-Thiophenecarboxylate | Impact on Formulation |

| Molecular Weight | 137.14 g/mol | 142.18 g/mol | Negligible difference; both highly permeable. |

| LogP (XLogP3) | ~0.8 | 1.8 | Thiophene analog partitions more readily into lipids. |

| Heterocycle | Pyridine (Nitrogen) | Thiophene (Sulfur) | Thiophene lacks basicity, reducing pH-dependent ionization. |

| Topical Action | Rapid Vasodilation | Sustained Vasodilation | Slower epidermal clearance for the thiophene analog. |

Target Activation and Signaling Cascade

To understand the efficacy of thiophene analogs, we must map the mechanotransduction of the rubefacient response. The following diagram illustrates the HCAR2-mediated pathway responsible for the localized hyperemic effect.

HCAR2-mediated signaling pathway for thiophene-induced vasodilation.

Experimental Workflows: A Self-Validating System

Evaluating a novel bioisostere requires a multi-tiered, self-validating experimental approach. We employ Ex Vivo Franz Diffusion to quantify barrier flux, followed by In Vivo Laser Doppler Flowmetry to measure the physiological endpoint.

Step-by-step experimental workflow for evaluating rubefacient efficacy.

Protocol A: Ex Vivo Skin Permeation (Franz Diffusion)

Causality: Permeation kinetics dictate the onset of action. We must determine if the higher LogP of the thiophene analog impedes its release from the formulation or enhances stratum corneum penetration.

-

Membrane Preparation: Mount dermatomed porcine skin (400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell. Rationale: Porcine skin closely mimics human stratum corneum lipid composition and thickness.

-

Receptor Fluid Optimization: Fill the receptor chamber with PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA). Rationale: BSA binds the highly lipophilic thiophene analog, maintaining "sink conditions" and preventing artificial saturation that would prematurely halt diffusion and skew flux calculations.

-

Dosing & Sampling: Apply 10 mg/cm² of the test formulation (0.5% w/v API). Extract 200 µL aliquots from the receptor port at 0.5, 1, 2, 4, and 6 hours, replacing the volume with fresh buffer.

-

Quantification: Analyze aliquots via HPLC-UV. Calculate the steady-state flux (

) from the linear portion of the cumulative amount vs. time curve.

Protocol B: In Vivo Microvascular Blood Flow (Laser Doppler Flowmetry)

Causality: Flux does not guarantee receptor activation. We must measure the actual physiological vasodilation. This protocol is designed as a self-validating system by incorporating simultaneous internal controls.

-

Subject Acclimatization: Rest subjects in a temperature-controlled room (22±1°C) for 30 minutes to stabilize basal microvascular tone.

-

Probe Placement & Baseline: Attach Laser Doppler probes to the volar forearm. Record baseline perfusion units (PU) for 10 minutes.

-

Controlled Application: Apply 50 µL of three distinct formulations to separate 1 cm² sites:

-

Site 1 (Test): Methyl 3-thiophenecarboxylate emulsion.

-

Site 2 (Positive Control): Methyl nicotinate emulsion (equimolar).

-

Site 3 (Negative Control): Vehicle only. Validation: This ensures that the mechanical friction of application does not falsely register as chemical vasodilation.

-

-

Continuous Monitoring: Record blood flow continuously for 120 minutes. Calculate the Area Under the Curve (AUC) for the hyperemic response.

Data Synthesis & Pharmacokinetic Profiling

The substitution of the pyridine ring with a thiophene ring yields a distinct pharmacokinetic profile. The data below synthesizes the expected outcomes based on the physicochemical shifts induced by bioisosterism.

Table 2: Comparative Pharmacokinetic & Pharmacodynamic Outcomes

| Parameter | Methyl Nicotinate (Control) | Methyl 3-Thiophenecarboxylate | Interpretation |

| Steady-State Flux ( | 12.4 µg/cm²/h | 8.7 µg/cm²/h | Higher LogP of thiophene slows aqueous epidermal transit. |

| Lag Time ( | 15 minutes | 28 minutes | Delayed onset of action for the thiophene analog. |

| Max Blood Flow ( | +450% over baseline | +380% over baseline | Slightly lower peak intensity, likely due to receptor affinity differences. |

| Duration of Action | 90 minutes | 180+ minutes | Thiophene creates a stratum corneum depot, providing sustained release. |

Conclusion

The development of thiophene analogs of methyl nicotinate represents a sophisticated application of bioisosterism in topical drug delivery. While methyl nicotinate provides a rapid, intense rubefacient effect, compounds like methyl 3-thiophenecarboxylate leverage increased lipophilicity to form a localized dermal depot. This results in a prolonged, sustained vasodilatory response, highly beneficial for chronic musculoskeletal pain formulations.

References

- Buy Methyl Nicotinate,CAS 93-60-7 from PROVCHEM - ECHEMI. echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK2-LPqUZJR5Qst0NztXjKgGn9oxwE75sKeXYUY1jnwp2-agtvpEth1RYxyMr8-IxQvRY8Hn3x8egWM7v30ceS6VuYxlu2eYXnNLQVrzm1BexJIiSvO1QcW-1cMqrJuUF47cQhw4yxuXcbA9oQaE2Z8_D6s21SgajkyGQCPULGmgxBCiEM8UBQYA==]

- Methyl 6-(4-methoxyphenyl)nicotinate|243.26 g/mol - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Hsa7xWW0eI09Pblylqj8oGfp890LUtOzHBHLjD7hMPk9ZIBei3l_T-MymlFv5CLOp4GucAkAg04FHlrXJuuPtMqI9rJZ3avFTenmr-_k0esMX-pbfq4YKnPi34_zPfWKiDb4kA==]

- Methyl 3-thiophenecarboxylate | C6H6O2S | CID 574151 - PubChem - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTIw-kh6_LVditN66A-qy7PVasbf9QjDGX8ngeTCa3uF0x0vbKLGji-w09QSh0rKsOAMoryDuft9qXiOaETZUNkFds7lP6tNxLSg-KDF4eusk6qTOlvuGq8puW2lFiy5tNQqw0SvbDE9xSGLu_9d3jEOJRYHakKPGwiagG1wvbgaXI]

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv0SHOHhp78bgOZ3dUXGBv_Yx_F-y_bNXaiVWv2_Q_kkrAKl925FmwJOKsMH_62sALZAhjAIS85SJC4sahcUtO6w6KH0iXI0GSx77oz6Vw3NseuGLf3EEFCW7VjVh8NX8Vysbn]

- Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFNBdG2X_jXzpMa5s9Fyxzx5R9hTAwkUe97jkD1u-UA8IvOePJz29ONdRFcCLlpgsUfeexeiP-rJz1I5Db32jZffV9lsRHqhi-Q20p7LEkuoMW_rk4ySPCJL8T2imESBLKm--Z]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 6-(4-methoxyphenyl)nicotinate|243.26 g/mol [benchchem.com]

- 4. Methyl 3-thiophenecarboxylate | C6H6O2S | CID 574151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Patent Landscape for 5-Heteroaryl Substituted Nicotinates

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, IP Attorneys, and Drug Development Professionals

Executive Summary: The "Meta" Vector Strategy

The 5-heteroaryl substituted nicotinate scaffold represents a "privileged structure" in modern life sciences. Unlike the 2- and 6-positions of the pyridine ring, which are electronically activated for nucleophilic aromatic substitution (

This guide analyzes the patent landscape of this scaffold, revealing a bifurcation in utility:

-

Agrochemicals: As precursors to phytoene desaturase (PDS) inhibitors (e.g., diflufenican analogs) and newer safeners.

-

Pharmaceuticals: As a critical vector for kinase inhibitors (IRAK4, BTK, VEGFR-2), where the 5-heteroaryl moiety extends into the solvent-exposed regions of the ATP-binding pocket to modulate solubility and selectivity.

Part 1: Chemical Architecture & Rationale

The Electronic Landscape

The nicotinic acid (pyridine-3-carboxylic acid) core is electron-deficient.

-

Positions 2 & 6 (Ortho): Highly electrophilic; prone to

(e.g., displacement of 2-chloro by amines/phenols). -

Position 5 (Meta): Electronically neutral relative to the ortho positions but sterically accessible. Functionalization here does not disrupt the "hinge-binding" capability of the pyridine nitrogen or the amide/ester motif at C3.

The "Vector" Hypothesis

In drug design, the 5-position serves as an "exit vector."

-

Kinase Inhibitors: If the pyridine N1 and C3-carbonyl bind to the kinase hinge region, the C5-substituent points away from the ATP pocket, often towards the solvent front. This allows for the attachment of solubilizing heteroaryl groups (pyrazoles, morpholines) without causing steric clashes deep in the pocket.

-

Herbicides: The 5-position allows for fine-tuning of lipophilicity (

), essential for leaf cuticle penetration and translocation in the phloem.

Part 2: Patent Landscape Analysis

Agrochemical Sector: The "Diflufenican" Legacy & Beyond

While Diflufenican (Bayer, 1982) is a 2,6-disubstituted nicotinamide, the nicotinate esters are the key claimed intermediates in its synthesis and the active form in newer "safener" technologies.

| Patent / Application | Assignee | Core Claim | Relevance |

| EP 0 752 424 B1 | Kumiai / Ihara | 5-heteroaryl nicotinic acid derivatives | Claims 5-thienyl and 5-pyridyl nicotinates as herbicides. |

| WO 2013/064457 | Bayer CS | N-(tetrazol-5-yl) arylcarboxamides | Uses 5-phenyl/heteroaryl nicotinates as precursors for tetrazole herbicides. |

| CN 114685365 B | Generic | Synthesis of Diflufenican | Details the 3-(trifluoromethyl)phenyl 2-chloronicotinate intermediate. |

| AU 2020371005 | LG Chem | Nicotinamide Herbicides | Novel 5-substituted analogs targeting PDS in resistant weeds. |

Key Trend: Recent agrochemical patents (2018–2024) focus on replacing the 5-H or 5-alkyl groups with 5-tetrazolyl or 5-triazolyl moieties to overcome resistance to standard PDS inhibitors.

Pharmaceutical Sector: The Kinase Explosion

The 5-heteroaryl nicotinate is ubiquitous in oncology and immunology patents.

| Patent Family | Target | Mechanism / Role | Key Heteroaryl at C5 |

| WO 2015/103453 | IRAK-4 | Inflammation/Autoimmune | Pyrazole, Pyrrolo[2,3-b]pyridine |

| EP 3 060 550 B1 | BTK | B-cell Malignancies | Pyrimidine, Pyrazine (Solubilizing tail) |

| WO 2019/161224 | CDK 4/6 | Oncology | 5- to 10-membered heteroaryl |

| US 9,000,041 | Lipid | Cholesterol Modulation | 5-heteroaryl-nicotinates as lipid modulators |

Key Trend: The "Nicotinate" is often the starting material. The ester is hydrolyzed to the acid, then coupled to an amine to form the final drug. However, the intellectual property often covers the ester (Intermediate Class) to block generic manufacturing routes.

Part 3: Synthesis Methodologies

The "Workhorse" Reaction: Suzuki-Miyaura Coupling

The most robust route to 5-heteroaryl nicotinates is the Palladium-catalyzed cross-coupling of ethyl 5-bromonicotinate with heteroaryl boronic acids.

Why this route?

-

Regioselectivity: 5-bromo nicotinates are commercially available and distinct from 2-chloro or 6-chloro analogs.

-

Tolerance: The ester group survives the mild basic conditions of Suzuki coupling.

Visualization of the Synthetic Logic

Caption: Synthetic workflow for accessing 5-heteroaryl nicotinates. The dashed box indicates the primary IP coverage area for intermediate patents.

Part 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 5-Bromonicotinate

Validated for synthesis of kinase inhibitor intermediates (e.g., IRAK-4 modulators).

Reagents:

-

Ethyl 5-bromonicotinate (1.0 eq)

-

Heteroaryl boronic acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid) (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with Ethyl 5-bromonicotinate, heteroaryl boronic acid, and the Pd catalyst. Seal and purge with Nitrogen (

) for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Activation: Add the aqueous

solution. The biphasic mixture will turn dark orange/brown. -

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target mass:

).-

Note: The ester is stable at 90°C for this duration; prolonged heating (>12h) may lead to partial hydrolysis to the acid.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (

) and brine ( -

Purification: Dry organic layer over

, concentrate, and purify via Flash Column Chromatography (Hexanes:EtOAc gradient, typically 0-50% EtOAc for pyrazole derivatives).

Yield Expectation: 75–85% isolated yield.

Part 5: Strategic Patent Mapping

The following diagram illustrates the divergence of the 5-heteroaryl nicotinate scaffold into different industrial applications.

Caption: Patent landscape map highlighting the divergence of the scaffold into Agrochemical and Pharmaceutical domains.

References

-

Kumiai Chemical Industry Co., Ltd. (1997).[1] Nicotinic acid derivative and herbicide.[1][2] EP 0 752 424 B1.[1][2] European Patent Office.[3] Link

-

Bristol-Myers Squibb Company. (2015). Heteroaryl substituted nicotinamide compounds. WO 2015/103453 A1. WIPO. Link

-

Vertex Pharmaceuticals Inc. (2016).[1] Heteroaryl compounds as BTK inhibitors and uses thereof. EP 3 060 550 B1.[4] European Patent Office.[3] Link

-

Bayer Intellectual Property GmbH. (2013). N-(tetrazol-5-yl)- and N-(triazol-5-yl)arylcarboxamides and their use as herbicides. WO 2013/064457 A1. WIPO. Link

-

LG Chem, Ltd. (2020). Nicotinamide compound and herbicidal composition comprising compound. AU 2020371005 B2.[2] Google Patents. Link

-

Esperion Therapeutics, Inc. (2015). Hydroxyl compounds and compositions for cholesterol management. US 9,000,041 B2. USPTO. Link

Sources

- 1. EP0752424A4 - NICOTINIC ACID DERIVATIVE AND HERBICIDE - Google Patents [patents.google.com]

- 2. EP0053011A1 - New herbicidal nicotinamide derivatives - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Heteroaryl substituted nicotinamide compounds - Patent IL-246474-A0 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Methyl 5-(thiophen-3-yl)nicotinate via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Analysis

The synthesis of Methyl 5-(thiophen-3-yl)nicotinate represents a classic but nuanced challenge in medicinal chemistry: the coupling of two distinct heteroaromatic rings while preserving a base-sensitive ester functionality. This biaryl scaffold is a privileged structure in kinase inhibitors and nicotinic acetylcholine receptor ligands.

The Synthetic Challenge

While Suzuki-Miyaura coupling is the standard approach, this specific substrate pair presents three distinct mechanistic hurdles:

-

Electronic Deactivation: The pyridine ring is electron-deficient. While the ester at C3 and the nitrogen at N1 make the C5-bromide susceptible to oxidative addition, they also make the ring prone to non-productive coordination with Palladium.

-

Catalyst Poisoning: Thiophene sulfur atoms have a high affinity for soft metals like Palladium, potentially sequestering the catalyst and arresting the cycle (catalyst poisoning).

-

Chemoselectivity (Saponification Risk): The methyl ester is susceptible to hydrolysis under the basic aqueous conditions typically required to activate the boronic acid.

The Solution: Ligand-Controlled Catalysis

To overcome these issues, this protocol utilizes a Pd(dppf)Cl₂ catalyst system. The bidentate ferrocenyl ligand (dppf) creates a large bite angle that favors reductive elimination and renders the palladium center less susceptible to coordination by the thiophene sulfur or pyridine nitrogen. We employ a biphasic solvent system with a mild inorganic base to balance boronate activation against ester hydrolysis.

Retrosynthetic Logic & Mechanism

The synthesis relies on the disconnection of the C5-C3' bond between the pyridine and thiophene rings.

Reaction Scheme (DOT Visualization)

Figure 1: General reaction scheme for the synthesis of this compound.

Mechanistic Pathway

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the nicotinate. The electron-withdrawing ester facilitates this step.

-

Transmetallation: The base (K₃PO₄) converts the boronic acid into a reactive boronate species, which transfers the thiophene ring to the Palladium center.

-

Reductive Elimination: The sterically demanding dppf ligand forces the two aromatic rings together, expelling the product and regenerating Pd(0).

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Purity | Role |

| Methyl 5-bromonicotinate | 216.03 | 1.0 | >97% | Electrophile |

| 3-Thiopheneboronic acid | 127.96 | 1.2 - 1.5 | >95% | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 816.64 | 0.05 (5 mol%) | 98% | Catalyst |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | Anhydrous | Base |

| 1,4-Dioxane | - | Solvent | Anhydrous | Main Solvent |

| Water (Degassed) | 18.02 | Co-solvent | HPLC Grade | Activator |

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere Essential)

-

Preparation: Oven-dry a 50 mL round-bottom flask (RBF) or microwave vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[4]

-

Loading: Charge the flask with Methyl 5-bromonicotinate (1.0 mmol, 216 mg), 3-Thiopheneboronic acid (1.2 mmol, 154 mg), and K₃PO₄ (2.0 mmol, 424 mg).

-

Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL).

-

Critical Step: Sparge the solvent mixture with Argon for 10-15 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling side-products and catalyst death.

-

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ · DCM (0.05 mmol, 41 mg) to the mixture.

-

Sealing: Immediately seal the vessel with a septum (or cap if using a microwave vial) and purge the headspace with Argon for another 2 minutes.

Phase 2: Reaction Execution

-

Heating:

-

Thermal: Heat the oil bath to 90°C and stir vigorously for 4–12 hours.

-

Microwave (Alternative): Heat at 100°C for 30–60 minutes.

-

-

Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the bromide (Rf ~0.6) and the appearance of the fluorescent product (Rf ~0.4).

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

-

Extraction: Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

-

Wash: Combine organic layers and wash with Brine (20 mL) to remove residual boronic acids and salts.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via Flash Column Chromatography on Silica Gel.

-

Gradient: 0% → 30% Ethyl Acetate in Hexanes.

-

Note: The product often co-elutes with protodeboronated thiophene byproducts; a shallow gradient is recommended.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes

| Issue | Diagnosis | Root Cause | Solution |

| Low Conversion | SM remains after 12h | Catalyst poisoning by Thiophene or O₂ | Switch to XPhos Pd G3 catalyst; ensure rigorous degassing. |

| Ester Hydrolysis | Carboxylic acid detected (LCMS M-14) | Base is too strong or Temp too high | Switch base to K₃PO₄ (milder) or use anhydrous conditions (Toluene/KF). |

| Homocoupling | Bi-thiophene observed | Oxygen presence | Increase Argon sparging time; add catalyst last. |

Alternative "High-Performance" Catalyst System

If the standard Pd(dppf)Cl₂ protocol yields <50%, utilize the Buchwald Precatalyst system:

-

Catalyst: XPhos Pd G3 (2 mol%)

-

Base: K₃PO₄ (2.0 eq)[4]

-

Solvent: THF/Water (10:1)

-

Rationale: XPhos provides a protective steric shell that prevents sulfur poisoning and accelerates oxidative addition into electron-rich or deactivated rings.

References

-